molecular formula C6H5FN2O2 B13409906 Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

Cat. No.: B13409906
M. Wt: 156.11 g/mol
InChI Key: SXQKTDGOAGPEOU-HJWRWDBZSA-N
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Description

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a fluoro group, a hydroxy group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- typically involves the nitration of 2-fluoroaniline followed by the introduction of the hydroxy and nitroso groups. The nitration process can be carried out using nitric acid in the presence of sulfuric acid.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce aminobenzenes .

Scientific Research Applications

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-fluoro-: Similar structure but lacks the hydroxy and nitroso groups.

    Benzenamine, N-hydroxy-N-nitroso-: Similar functional groups but lacks the fluoro substitution.

    Benzenamine, 2-nitro-N-phenyl-: Contains a nitro group instead of the nitroso group.

Uniqueness

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is unique due to the presence of all three substituents (fluoro, hydroxy, and nitroso) on the benzenamine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is a compound classified under N-nitrosamines, which are known for their potential carcinogenic properties. This article provides a detailed exploration of its biological activity, including mechanisms of action, mutagenicity, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- features a unique structure characterized by:

  • Aromatic ring : The presence of a benzene ring contributes to its stability and reactivity.
  • Nitroso group : This functional group is pivotal for its biological interactions.
  • Hydroxyl group : Enhances reactivity and potential for forming adducts with biomolecules.

The chemical formula is CHFNO, indicating the presence of fluorine and multiple functional groups that significantly influence its biological activity.

Mechanisms of Biological Activity

The biological activity of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is primarily linked to its potential as a carcinogen . Key mechanisms include:

  • DNA Damage : N-nitrosamines are known to induce mutations and DNA damage across various biological systems. Studies have shown that this compound can lead to the formation of DNA adducts and increased DNA strand breaks in animal models.
  • Metabolic Activation : The compound undergoes metabolic activation via cytochrome P450 enzymes, resulting in reactive intermediates that interact with cellular macromolecules, leading to mutagenic effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinctive features and biological activities:

Compound NameStructure CharacteristicsUnique Features
N-NitrosodimethylamineDimethylamino group; no fluorineCommonly studied for carcinogenic properties
N-NitrosodiethylamineDiethylamino group; no fluorineKnown for strong mutagenic effects
N-Nitroso-N-methylureaUrea derivative; no aromatic ringUsed in cancer research due to high reactivity
2-FluoroanilineAmino group attached directly to a fluorinated benzenePrecursor for synthesizing various nitrosamines

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is unique due to its combination of fluorine substitution and hydroxylated nitroso functionality, which influences its reactivity compared to other N-nitrosamines.

Case Study 1: Mutagenicity Assessment

In a study assessing the mutagenic potential of various N-nitrosamines, Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- was evaluated using the Ames test. The results indicated significant mutagenic activity in Salmonella typhimurium strains TA98 and TA1535. The compound showed direct mutagenicity without requiring metabolic activation, highlighting its potential risks in environmental exposure scenarios .

Case Study 2: Interaction with Biological Macromolecules

Research has demonstrated that Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- interacts with DNA through covalent binding, leading to structural modifications that can disrupt normal cellular function. This interaction was characterized by increased levels of DNA strand breaks in treated cells compared to controls .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

(Z)-(2-fluorophenyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C6H5FN2O2/c7-5-3-1-2-4-6(5)9(11)8-10/h1-4,10H/b9-8-

InChI Key

SXQKTDGOAGPEOU-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/[N+](=N/O)/[O-])F

Canonical SMILES

C1=CC=C(C(=C1)[N+](=NO)[O-])F

Origin of Product

United States

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